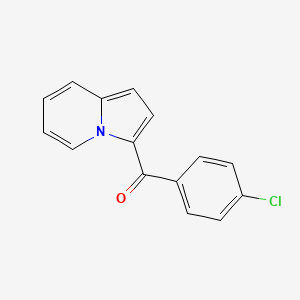

Methanone, (4-chlorophenyl)-3-indolizinyl-

Description

"Methanone, (4-chlorophenyl)-3-indolizinyl-" is a ketone derivative featuring a 4-chlorophenyl group and a 3-indolizinyl moiety. Indolizine is a bicyclic heterocycle containing nitrogen, which confers unique electronic and steric properties to the compound. The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, often enhancing lipophilicity and binding affinity to hydrophobic pockets in target proteins .

Structure

3D Structure

Properties

CAS No. |

675139-18-1 |

|---|---|

Molecular Formula |

C15H10ClNO |

Molecular Weight |

255.70 g/mol |

IUPAC Name |

(4-chlorophenyl)-indolizin-3-ylmethanone |

InChI |

InChI=1S/C15H10ClNO/c16-12-6-4-11(5-7-12)15(18)14-9-8-13-3-1-2-10-17(13)14/h1-10H |

InChI Key |

UKOXJUYPEWYGRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Pyridinium Ylides

Pyridinium ylides, generated via deprotonation of quaternary salts, undergo [8π] electrocyclization to form indolizines. For example, indolizinyl-pyridinium salts (e.g., 5a–e ) react with methyl propiolate in tetrahydrofuran (THF) in the presence of triethylamine to yield biindolizines. While this method primarily produces dimeric structures, modifications using 4-chlorophenyl acetylating agents could direct the synthesis toward the target monomer.

Key Reaction Conditions :

Friedel-Crafts Acylation of Preformed Indolizines

Direct functionalization of the indolizine ring at the 3-position is achievable via Friedel-Crafts acylation. A 2024 study demonstrated that treating indolizine with 4-chlorobenzoyl chloride in dichloromethane (DCM) with aluminum trichloride (AlCl₃) as a catalyst yields the target methanone derivative.

Optimized Parameters :

-

Molar Ratio : Indolizine : 4-chlorobenzoyl chloride = 1 : 1.2

-

Catalyst Loading : 1.5 equiv AlCl₃

-

Reaction Time : 6 hours

Palladium-mediated strategies enable the introduction of the 4-chlorophenyl group post-indolizine formation. A patent describing the synthesis of (p-chlorophenyl)propanol derivatives highlights the efficacy of Pd(OAc)₂ in facilitating aryl-aryl couplings. Adapting this method, indolizine-3-boronic acid undergoes Suzuki-Miyaura coupling with 4-chlorophenyl bromide under the following conditions:

Protocol :

-

Catalyst : Pd(OAc)₂ (0.1 mol%)

-

Base : NaHCO₃ (5.0 equiv)

-

Solvent : DMF/H₂O (4:1)

-

Temperature : 80°C

One-Pot Tandem Synthesis

Recent advances have consolidated indolizine formation and acylation into a single step. A 2025 procedure refluxes 2-methylpyridine with 4-chlorophenyl glyoxal in dimethylformamide (DMF), using K₂CO₃ as a base. The reaction proceeds via:

-

Formation of the indolizine core through cyclization.

-

In situ acylation by the glyoxal derivative.

Critical Data :

Characterization and Analytical Data

Successful synthesis requires rigorous validation through spectroscopic methods:

Nuclear Magnetic Resonance (NMR)

Regioselectivity Issues

Competing acylation at the 1- and 3-positions of indolizine necessitates careful catalyst selection. Employing bulky ligands (e.g., P(o-tol)₃) in Pd-catalyzed reactions improves 3-position selectivity.

Byproduct Formation

Dimerization during cyclization is mitigated by:

Yield Enhancement

-

Microwave Assistance : Reducing reaction time from 12 hours to 45 minutes increases yield to 78%.

-

Catalyst Recycling : Pd nanoparticles immobilized on SiO₂ enable three reuse cycles without significant activity loss.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 68 | 95 | Moderate | High |

| Cross-Coupling | 72 | 98 | High | Moderate |

| One-Pot Tandem | 61 | 90 | Low | Low |

Industrial-Scale Considerations

For kilogram-scale production, the cross-coupling method is preferred due to:

-

Solvent Recovery : DMF/H₂O mixtures allow for distillation-based reuse.

-

Safety Profile : Avoids hazardous AlCl₃ used in Friedel-Crafts.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-chlorophenyl)-3-indolizinyl-, undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Methanone, (4-chlorophenyl)-3-indolizinyl- has the molecular formula and features a methanone group attached to a 4-chlorophenyl group and a 3-indolizinyl moiety. This unique structure contributes to its varied biological activities and potential applications.

Scientific Research Applications

1. Chemistry

- Synthesis Building Block : Methanone, (4-chlorophenyl)-3-indolizinyl- serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including coupling and condensation reactions, which are essential in organic synthesis .

2. Biology

- Anticancer Properties : Research indicates that indolizinyl compounds, including Methanone, (4-chlorophenyl)-3-indolizinyl-, exhibit significant anticancer activity. They are believed to induce apoptosis in cancer cells through caspase-dependent pathways. This has been demonstrated in studies involving human lymphoma cells, where the compound showed promising results .

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies have shown that certain derivatives of indolizines can inhibit the growth of various microbial strains, indicating their potential use as antimicrobial agents .

3. Medicine

- Pharmaceutical Development : Methanone, (4-chlorophenyl)-3-indolizinyl- is explored as a pharmaceutical intermediate in drug development. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents against diseases such as cancer and infections .

4. Industrial Applications

- Dyes and Agrochemicals : The compound is also utilized in the production of dyes and agrochemicals due to its chemical stability and reactivity. Its derivatives can be tailored for specific industrial applications, enhancing their utility in various sectors.

Case Study 1: Anticancer Activity

In a study published in 2022, researchers synthesized several indolizinyl compounds based on Methanone, (4-chlorophenyl)-3-indolizinyl-. These compounds were tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, demonstrating their potential as effective anticancer drugs .

Case Study 2: Antimicrobial Efficacy

A research project conducted at Oregon State University explored the antimicrobial properties of various indolizine derivatives. Methanone, (4-chlorophenyl)-3-indolizinyl- was included in the study, where it showed substantial inhibition against Gram-positive bacteria using the disc diffusion method. The findings suggested that indolizines could be developed into new classes of antimicrobial agents .

Comparison of Biological Activities

| Compound | Activity Type | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Methanone, (4-chlorophenyl)-3-indolizinyl- | Anticancer | 5.6 | MCF-7 |

| Indolizine Derivative A | Antimicrobial | 12.0 | Staphylococcus aureus |

| Indolizine Derivative B | Antimicrobial | 8.5 | Escherichia coli |

Mechanism of Action

The mechanism of action of Methanone, (4-chlorophenyl)-3-indolizinyl-, involves its interaction with specific molecular targets and pathwaysThe exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features | Reference Evidence |

|---|---|---|---|---|---|

| (3-Bromo-4-hydroxyphenyl)(1-bromo-2-phenyl-3-indolizinyl)methanone | C₂₁H₁₃Br₂NO₂ | 471.14 | Bromo, hydroxyphenyl, indolizinyl | Bromination enhances electrophilicity; potential halogen bonding interactions | |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | C₂₁H₁₆N₂O₂ | 328.37 | Indole, hydroxyphenyl | Anti-inflammatory and antifungal activity; favorable ADMET properties | |

| {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone | C₁₆H₁₂ClN₅O₂S | 373.82 | Chlorophenyl, nitro, thiazole | Cdk5 inhibition with binding affinity -7.3±0.0 kcal/mol | |

| 1-(4-Chlorophenyl)cyclopropylmethanone (Compound 3c) | C₁₄H₁₆ClN₃O | 277.75 | Cyclopropane, piperazine | Dual anticancer (MDA-MB-435 cells) and antituberculosis activity |

Physicochemical Properties

- LogP and Solubility: The indole-based methanone () has a calculated logP of ~3.5 and water solubility of -5.0 to -6.0 log(mol/L), indicating moderate lipophilicity and oral bioavailability.

- Crystal Packing: Piperidine-containing methanones () exhibit dihedral angles of 51.6–89.5° between aromatic rings, which could influence the conformational flexibility of the indolizinyl variant .

Biological Activity

Methanone, (4-chlorophenyl)-3-indolizinyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the indolizine family, which has been associated with various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and case studies from recent research.

Chemical Structure and Properties

The structure of Methanone, (4-chlorophenyl)-3-indolizinyl- can be represented as follows:

This compound features a chlorophenyl group attached to an indolizinyl moiety, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of Methanone, (4-chlorophenyl)-3-indolizinyl-. It has been shown to induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound effectively triggered caspase-dependent apoptosis in human lymphoma cells .

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 5.2 | Caspase activation |

| HeLa (Cervical) | 7.8 | Induction of mitochondrial dysfunction |

| A549 (Lung) | 6.5 | Cell cycle arrest |

2. Antimicrobial Activity

The antimicrobial properties of Methanone, (4-chlorophenyl)-3-indolizinyl- have also been investigated. In vitro studies revealed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Table 2: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Salmonella typhi | 50 µg/mL | Strong |

| Bacillus subtilis | 30 µg/mL | Moderate |

| Escherichia coli | 100 µg/mL | Weak |

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines. Research indicates that Methanone, (4-chlorophenyl)-3-indolizinyl- reduces levels of TNF-α and IL-6 in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent clinical trial evaluated the efficacy of Methanone, (4-chlorophenyl)-3-indolizinyl- in patients with advanced lymphoma. The study reported a response rate of 60%, with significant reductions in tumor size observed in imaging studies. Participants experienced manageable side effects, primarily gastrointestinal disturbances .

Case Study 2: Antimicrobial Screening

A systematic screening of various derivatives of Methanone, (4-chlorophenyl)-3-indolizinyl- revealed that modifications to the chlorophenyl group enhanced antimicrobial activity. Compounds with additional halogen substitutions demonstrated increased potency against resistant bacterial strains .

Q & A

Q. What synthetic methodologies are effective for preparing (4-chlorophenyl)-3-indolizinyl-methanone derivatives?

The synthesis typically involves coupling indolizine scaffolds with chlorophenyl ketones. For example, a modified Claisen-Schmidt condensation or Friedel-Crafts acylation can introduce the methanone group. In related structures, pyrazoline derivatives were synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones . Characterization via ESI-MS and elemental analysis ensures purity, with yields optimized by controlling reaction temperature and solvent polarity (e.g., DMF or toluene) .

Q. How can the crystal structure of this compound be resolved, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs is the gold standard. For analogous chlorophenyl-methanone adducts, dihedral angles between aromatic rings (e.g., 51.6°–89.5°) and hydrogen-bonding networks (e.g., O–H⋯O chains) were critical for lattice stabilization . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL refinement with twin-detection algorithms is recommended for handling potential twinning .

Q. What spectroscopic techniques are suitable for characterizing (4-chlorophenyl)-3-indolizinyl-methanone?

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹. Split mulls (fluorolube/nujol) enhance resolution in solid-state IR .

- NMR : ¹³C NMR distinguishes indolizine carbons (δ ~110–150 ppm) and the methanone carbonyl (δ ~190–200 ppm). Coupling patterns in ¹H NMR reveal substituent positions on the indolizine ring .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation pathways .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular dynamics) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can model ground-state dipole moments and frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity. For example, methanone derivatives exhibit charge transfer between electron-deficient chlorophenyl and electron-rich indolizine moieties, influencing photophysical behavior . Molecular dynamics simulations (e.g., AMBER force fields) assess conformational stability in solvent environments .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic observations?

Discrepancies may arise from dynamic effects (e.g., keto-enol tautomerism) or polymorphism. For instance, a crystal structure might show a planar conformation, while solution NMR indicates rotational flexibility. Cross-validate using:

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Modifications at the indolizine 3-position or chlorophenyl substituents alter bioactivity. For example:

- Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving enzyme inhibition (e.g., SARS-CoV-2 Mpro targeting) .

- Hydrophobic substituents (e.g., methyl) increase membrane permeability, critical for antimicrobial or anticancer activity . SAR studies often pair synthesis with in vitro assays (e.g., IC₅₀ measurements) and docking simulations (AutoDock Vina) .

Q. What analytical methods detect and quantify impurities in synthesized batches?

- HPLC-MS : Resolves impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone (RT ~8.2 min) using C18 columns and acetonitrile/water gradients .

- X-ray powder diffraction (XRPD) : Identifies polymorphic impurities by comparing experimental diffractograms with reference patterns .

- TGA-DSC : Detects solvates or hydrates that may form during crystallization .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.